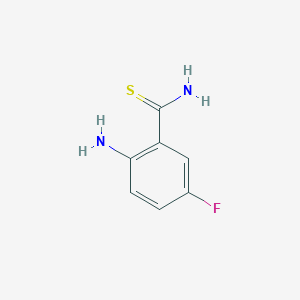

2-amino-5-fluorobenzene-1-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluorobenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2S/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEIWNDWMLNRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=S)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 2 Amino 5 Fluorobenzene 1 Carbothioamide

Established Synthetic Routes to 2-Amino-5-fluorobenzene-1-carbothioamide

The formation of the carbothioamide functional group is a key transformation in the synthesis of this compound. Established routes often begin with precursors that already contain the aminofluoro-benzene scaffold.

Multi-step syntheses provide a reliable, albeit sometimes lengthy, pathway to this compound. A common starting material for such syntheses is 2-amino-5-fluoropyridine. researchgate.net A general route involves the conversion of a corresponding aniline (B41778) derivative. For instance, 4-fluoroaniline (B128567) can serve as a precursor to 2-amino-5-fluorobenzoic acid, which can then be further functionalized. google.com One reported synthesis of 2-amino-5-fluoropyridine, a related structural motif, involves a sequence of nitration, amino acetylation, nitro group reduction, diazotization, a Schiemann reaction, and finally, hydrolysis of the acetyl group. researchgate.net Such multi-step approaches allow for purification of intermediates at each stage, potentially leading to a higher purity of the final product.

A representative multi-step synthesis might involve the following conceptual stages:

Introduction of the amino group: This can be achieved through the reduction of a nitro group or other nitrogen-containing functionalities.

Formation of the carbothioamide: This critical step often involves the reaction of the amino group with a thiocarbonylating agent.

The table below outlines a hypothetical multi-step synthesis, illustrating the progression from a simple fluorinated benzene (B151609) derivative to the target compound.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 1-Fluoro-4-nitrobenzene | Reducing agent (e.g., SnCl2, H2/Pd) | 4-Fluoroaniline |

| 2 | 4-Fluoroaniline | Acetylating agent (e.g., Acetic anhydride) | N-(4-fluorophenyl)acetamide |

| 3 | N-(4-fluorophenyl)acetamide | Nitrating agent (e.g., HNO3/H2SO4) | N-(5-fluoro-2-nitrophenyl)acetamide |

| 4 | N-(5-fluoro-2-nitrophenyl)acetamide | Reducing agent (e.g., Fe/HCl) | N-(2-amino-5-fluorophenyl)acetamide |

| 5 | N-(2-amino-5-fluorophenyl)acetamide | Hydrolysis (e.g., aq. HCl) | 4-Fluoro-1,2-phenylenediamine |

| 6 | 4-Fluoro-1,2-phenylenediamine | Thiocarbonylating agent (e.g., Thiophosgene) | This compound |

This table presents a generalized, illustrative pathway. Specific reaction conditions and reagents may vary.

Multicomponent reactions (MCRs), a subset of one-pot reactions, are particularly efficient as they combine three or more starting materials in a single step to form a complex product. mdpi.com While a specific MCR for this compound is not prominently documented, the principles of MCRs are applicable to the synthesis of highly functionalized aromatic compounds.

| Strategy | Key Features | Advantages |

| Sequential One-Pot | Reagents are added in a stepwise manner without isolation of intermediates. | Reduced workup, shorter reaction times, higher overall yield. |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a single operation. | High atom economy, operational simplicity, rapid generation of molecular diversity. mdpi.com |

Reaction Mechanisms of Carbothioamide Formation and Functionalization

The formation of the carbothioamide group is central to the synthesis. This typically involves the nucleophilic attack of an amino group on a thiocarbonyl-containing electrophile.

Various catalytic systems can be employed to enhance the efficiency and selectivity of the reactions involved in the synthesis of this compound. For the formation of related heterocyclic structures, such as 1,2,4-thiadiazoles, molecular iodine has been used as a catalyst for oxidative N-S bond formation. mdpi.com In other syntheses, dual catalytic systems, for example combining photoredox and copper catalysis, have been utilized for the chemo- and regioselective formation of related α-amino nitriles. nih.gov Diboronic acid anhydride (B1165640) has been shown to be an effective catalyst for hydroxy-directed peptide bond formations, a reaction that shares mechanistic similarities with amide and thioamide synthesis. organic-chemistry.org The choice of catalyst can significantly impact the reaction rate, yield, and the formation of side products.

In multi-step syntheses, each step has its own kinetic and thermodynamic profile. For example, the formation of the carbothioamide is typically a thermodynamically favorable process. However, the reaction may require activation energy to proceed at a reasonable rate, which can be lowered by a catalyst. Understanding these principles allows for the optimization of reaction conditions to maximize yield and minimize reaction time.

Green Chemistry Principles and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. unibo.it These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

In the context of synthesizing this compound, several green chemistry approaches can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are particularly advantageous in this regard. mdpi.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. unibo.it

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted and mechanochemical methods are also being explored to improve energy efficiency. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. nih.gov

The development of sustainable synthetic routes for this compound is an ongoing area of research, with the goal of producing this valuable compound in a more environmentally responsible manner. rsc.org

Purification and Isolation Techniques in Synthetic Procedures

The effective purification and isolation of the target compound, this compound, are critical steps in its synthesis to ensure a high degree of purity for subsequent applications. While specific literature detailing the purification of this exact carbothioamide is not extensively available, established methodologies for the purification of analogous aromatic and thioamide compounds provide a clear framework for the likely techniques to be employed. These methods primarily include recrystallization, column chromatography, and aqueous workup procedures.

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. The choice of solvent is paramount and is determined by the solubility of the crude product. For compounds with structural similarities to this compound, a variety of solvents have been proven effective. For instance, in the synthesis of related benzothioamides, ethanol (B145695) is a common choice for recrystallization, yielding pure crystalline products. nih.gov In other cases, mixtures of solvents, such as ethanol-acetone, have been utilized to achieve the desired solubility profile for purification. nih.gov The general procedure involves dissolving the crude material in a minimal amount of a suitable hot solvent and allowing the solution to cool slowly, leading to the formation of purified crystals.

Column chromatography is another powerful technique for the separation and purification of organic compounds from a mixture. This method relies on the differential adsorption of the components of a mixture onto a stationary phase, typically silica (B1680970) gel, and their elution with a mobile phase. For N-substituted thioamides, column chromatography using a silica gel stationary phase with a hexane/ethyl acetate (B1210297) eluent system has been successfully employed to isolate the pure product. The polarity of the eluent can be adjusted to achieve optimal separation of the desired compound from any unreacted starting materials or byproducts.

Aqueous workup is a standard procedure following a chemical reaction to remove inorganic salts and other water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent and washing it with water or a saturated aqueous salt solution. In the synthesis of 2-amino-5-chlorobenzamide, a related compound, the final product was dissolved in dichloromethane (B109758) and treated with activated carbon to remove colored impurities before final isolation. google.com Similarly, for other thioamide syntheses, an aqueous workup followed by extraction with an organic solvent like ethyl acetate is a common practice. beilstein-journals.org The organic layers are then combined, dried over an anhydrous salt such as magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified by recrystallization or column chromatography.

The selection of a specific purification strategy or a combination of these techniques will depend on the nature and quantity of the impurities present in the crude this compound.

Table 1: Common Purification Techniques for Structurally Related Compounds

| Purification Technique | Typical Solvents/Eluents | Applicable to | Reference |

|---|---|---|---|

| Recrystallization | Ethanol | N-aryl-substituted benzothioamides | nih.gov |

| Recrystallization | Ethanol-acetone mixture | Dihydrothiophenes | nih.gov |

| Recrystallization | Xylene | 2-amino-5-fluorobenzoic acid | google.com |

| Column Chromatography | Silica gel with hexane/ethyl acetate | N-substituted thioamides | |

| Aqueous Workup/Extraction | Dichloromethane, Ethyl acetate | 2-amino-5-chlorobenzamide, Thioamides | google.combeilstein-journals.org |

Table 2: Research Findings on Purification of Analogous Compounds

| Compound Type | Purification Method | Key Findings |

|---|---|---|

| N-aryl-substituted benzothioamides | Crystallization from ethanol | The crude compounds were often pure enough for analytical purposes, with crystallization being used for further purification for analysis. nih.gov |

| N-substituted thioamides | Column chromatography on silica gel | Elution with a hexane/ethyl acetate mixture effectively separated the desired thioamide from reaction byproducts. |

| Thioamides synthesized with Lawesson's reagent | Aqueous workup and recrystallization | A modified workup using ethylene (B1197577) glycol followed by recrystallization provided a chromatography-free purification method. beilstein-journals.org |

| Dihydrothiophenes | Recrystallization from EtOH–acetone | The precipitated product was effectively purified by recrystallization from a solvent mixture. nih.gov |

Chemical Reactivity and Derivatization of 2 Amino 5 Fluorobenzene 1 Carbothioamide

Reactions at the Carbothioamide Moiety

The carbothioamide group (-CSNH2) is a critical reactive center in 2-amino-5-fluorobenzene-1-carbothioamide. Its reactivity is characterized by the nucleophilicity of the sulfur atom and the potential for both electrophilic and nucleophilic attack at the carbon and nitrogen atoms.

The sulfur atom of the carbothioamide group, with its lone pairs of electrons, is a soft nucleophile and readily reacts with various electrophiles. For instance, alkylation with alkyl halides can lead to the formation of S-alkylated products (isothioamides). These intermediates are valuable for further synthetic manipulations.

Conversely, the carbothioamide carbon is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to many cyclization reactions where an intramolecular nucleophile attacks this carbon.

Table 1: Predicted Electrophilic and Nucleophilic Reactions at the Carbothioamide Moiety

| Reaction Type | Reagent/Condition | Predicted Product |

|---|---|---|

| S-Alkylation | Alkyl halide (e.g., CH₃I) | S-methyl isothioamide derivative |

| Acylation | Acyl chloride (e.g., CH₃COCl) | N-acylated or S-acylated product |

Thioamides are known to exhibit thione-thiol tautomerism, existing in equilibrium between the thioamide (thione) form and the iminothiol (thiol) form. While the thione form generally predominates, the thiol tautomer can be a key reactive intermediate in certain reactions. The equilibrium can be influenced by factors such as the solvent and the electronic nature of the substituents on the aromatic ring. For this compound, the electron-donating amino group may influence this equilibrium.

Reactions Involving the Aromatic Ring System

The reactivity of the fluorinated benzene (B151609) ring is influenced by the directing effects of both the amino and the fluoro substituents.

In electrophilic aromatic substitution reactions, the amino group (-NH₂) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atom (-F) is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance.

When both groups are present, the powerful activating and directing effect of the amino group dominates. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the amino group. In this compound, the positions C4 and C6 (ortho to the amino group) and the position C5 (para, but already substituted with fluorine) are activated. The position ortho to the carbothioamide group (C3) is also a potential site for substitution. Steric hindrance from the adjacent carbothioamide group might influence the regioselectivity.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product(s) |

|---|---|

| Br₂/FeBr₃ (Bromination) | 4-Bromo-2-amino-5-fluorobenzene-1-carbothioamide and/or 6-Bromo-2-amino-5-fluorobenzene-1-carbothioamide |

| HNO₃/H₂SO₄ (Nitration) | 4-Nitro-2-amino-5-fluorobenzene-1-carbothioamide and/or 6-Nitro-2-amino-5-fluorobenzene-1-carbothioamide |

The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. Acylation with acyl chlorides or anhydrides can be used to protect the amino group or to introduce new functionalities. Diazotization, through reaction with nitrous acid (generated from NaNO₂ and a strong acid), would yield a diazonium salt. This diazonium salt could then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents in place of the amino group. However, such reactions would need to be carefully controlled to avoid unwanted side reactions with the carbothioamide moiety.

Cyclization and Heterocyclic Ring Formation Utilizing this compound

One of the most significant applications of this compound in organic synthesis is its use as a precursor for the synthesis of various heterocyclic compounds. The presence of the ortho-disposed amino and carbothioamide groups provides an ideal template for intramolecular cyclization reactions.

This compound is a key starting material for the synthesis of 6-fluorobenzothiazoles. For instance, oxidative cyclization, often promoted by reagents like bromine or iodine, can lead to the formation of 2-amino-6-fluorobenzothiazole. This reaction proceeds through the formation of a sulfenyl halide intermediate, which is then attacked by the amino group.

Furthermore, condensation with various bifunctional electrophiles can lead to the formation of other heterocyclic systems. For example, reaction with α-haloketones can yield substituted thiazoles, while reaction with dicarbonyl compounds could potentially lead to the formation of diazepine (B8756704) or other seven-membered ring systems.

Table 3: Examples of Heterocyclic Systems Derived from this compound

| Reactant/Condition | Resulting Heterocyclic Core |

|---|---|

| Oxidizing agent (e.g., Br₂, I₂) | Benzothiazole |

| α-Dicarbonyl compound | Quinazoline (B50416) or other fused pyrimidine (B1678525) derivatives |

These cyclization reactions are of significant interest as the resulting fluorinated heterocyclic compounds are often investigated for their potential biological activities.

Synthesis of Thiazole (B1198619) and Thiadiazole Derivatives

The carbothioamide moiety is a key precursor for the construction of sulfur and nitrogen-containing heterocycles like thiazoles and thiadiazoles.

The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of thiazole rings. chemhelpasap.comsynarchive.com This reaction involves the condensation of a thioamide with an α-haloketone. derpharmachemica.com In the context of this compound, the sulfur atom acts as a nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the corresponding 2-aminothiazole (B372263) derivative. The reaction is typically carried out in a solvent like methanol (B129727) and can be performed under conventional heating or microwave irradiation to reduce reaction times. chemhelpasap.comnih.gov

Thiadiazole derivatives, specifically 1,3,4-thiadiazoles, can also be synthesized from carbothioamide precursors. One common method involves the reaction of thiosemicarbazones with an oxidizing agent. nih.gov Another approach is the one-pot reaction between a thiosemicarbazide (B42300) and a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE), which proceeds through an acylated intermediate followed by cyclodehydration. nih.gov Given the structural similarity, this compound can be expected to undergo analogous cyclization reactions to form substituted 1,3,4-thiadiazoles. For instance, oxidative cyclization using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can convert the corresponding thiosemicarbazone intermediates into the desired thiadiazole ring system. nih.gov

| Derivative Type | General Reaction | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| Thiazole | Hantzsch Synthesis: Condensation of thioamide with α-haloketone | α-Haloketone (e.g., 2-bromoacetophenone) | Methanol, Heat (conventional or microwave) | chemhelpasap.comderpharmachemica.comnih.gov |

| 1,3,4-Thiadiazole | Cyclodehydration of acylated thiosemicarbazide | Carboxylic Acid, Polyphosphate Ester (PPE) | One-pot, Heat | nih.gov |

| 1,3,4-Thiadiazole | Oxidative cyclization of thiosemicarbazone | DDQ, Concentrated H₂SO₄ | Reflux | nih.govjocpr.com |

Formation of Pyrazoline and Other Fused Heterocycles

The presence of both the carbothioamide and the aromatic amino group in this compound allows for its use in the synthesis of pyrazolines and various fused heterocyclic systems.

Pyrazolines, specifically 2-pyrazolines, are commonly synthesized through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. arabjchem.org When thiosemicarbazide is used, it results in the formation of 1-carbothioamide-substituted 2-pyrazolines. nih.govajgreenchem.com The reaction proceeds via a Michael addition of the hydrazine nitrogen to the β-carbon of the chalcone (B49325), followed by intramolecular cyclization and dehydration. acs.org This reaction is typically conducted by refluxing the reactants in an alkaline medium, such as sodium hydroxide (B78521) in ethanol (B145695). arabjchem.orgajgreenchem.com Alternatively, glacial acetic acid can be used as the solvent and catalyst. nih.govacs.org

The 2-amino group on the phenyl ring opens up possibilities for the synthesis of fused heterocycles. For example, reactions with reagents containing two electrophilic centers can lead to the formation of annulated systems like benzodiazepines or quinazolines, depending on the reaction partner. The synthesis of benzo-fused N-heterocycles often involves intramolecular cyclization of ortho-substituted anilines. organic-chemistry.org The amino group can react with various carbonyl compounds or their equivalents to build a new ring fused to the benzene core. For instance, reactions with β-keto esters or dicarbonyl compounds can lead to the formation of fused pyridinone or diazepine systems, respectively.

| Derivative Type | General Reaction | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| Pyrazoline | Cyclocondensation of chalcone with thiosemicarbazide | Chalcone (α,β-unsaturated ketone), NaOH or CH₃COOH | Ethanol, Reflux | arabjchem.orgnih.govajgreenchem.com |

| Fused Heterocycles | Intramolecular cyclization of ortho-aminoaryl precursor | Dicarbonyl compounds, β-Keto esters | Various, often involving acid or base catalysis | organic-chemistry.org |

Transition Metal-Catalyzed Transformations

The functional groups within this compound, namely the aryl-fluorine bond, the aryl-amino group, and the thioamide moiety, are all amenable to transformations using transition metal catalysis. Such reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling reactions are particularly relevant. The amino group of the starting compound could potentially be arylated using aryl bromides or triflates in the presence of a palladium catalyst and a suitable ligand, such as tBuBrettPhos. nih.gov This N-arylation would yield more complex diarylamine structures.

The thioamide group itself can participate in coupling reactions. While thiols are more common coupling partners for C-S bond formation, thioamides can also be utilized. nih.gov For instance, palladium-catalyzed reactions of thiol esters with organozinc reagents are known for ketone synthesis. chemrevlett.com Analogous reactivity could potentially be explored for the thioamide group. Furthermore, transition metal catalysts, including copper and nickel, are effective for the S-arylation of thiols with aryl halides. nih.gov

The aryl-fluorine bond, while generally strong, can be activated for cross-coupling reactions under specific catalytic conditions, although this is often more challenging than with heavier aryl halides. Ligand-free metal-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to ligand-supported systems for the transformation of aryl halides. rsc.org

| Reaction Type | Functional Group Involved | Catalyst System (Example) | Potential Product | Reference |

|---|---|---|---|---|

| N-Arylation | Aromatic Amino Group | Palladium / tBuBrettPhos | N-Aryl-2-amino-5-fluorobenzene-1-carbothioamide | nih.gov |

| C-S Coupling | Thioamide | Copper(I) / Oxalic Diamide Ligand | Aryl Thioether derivatives | researchgate.net |

| Desulfitative Coupling | Thioamide | Palladium | Amidines or other desulfurized products | chemrevlett.com |

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Fluorobenzene 1 Carbothioamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-amino-5-fluorobenzene-1-carbothioamide. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic arrangement and electronic properties can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino (NH₂) and thioamide (CSNH₂) groups. The aromatic region would typically show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the amino group and meta to the fluorine is anticipated to appear as a doublet of doublets. Similarly, the other two aromatic protons will display characteristic multiplicities based on their coupling with adjacent protons and the fluorine atom. The protons of the NH₂ and CSNH₂ groups are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom of the carbothioamide group (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-210 ppm. The aromatic carbons will show six distinct signals, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine and carbothioamide groups. The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JC-F), serving as a key diagnostic feature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.5 | dd, ddd | 110 - 130 |

| C-NH₂ | - | - | 140 - 150 |

| C-F | - | - | 155 - 165 (d, ¹JC-F) |

| C-CSNH₂ | - | - | 130 - 140 |

| C=S | - | - | 190 - 210 |

| NH₂ | 4.0 - 6.0 (broad) | s | - |

| CSNH₂ | 8.0 - 10.0 (broad) | s | - |

¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic effects of the substituents on the aromatic ring. The multiplicity of the ¹⁹F signal will be a triplet of doublets (or a more complex multiplet) due to coupling with the two ortho and one meta protons. The magnitude of these coupling constants (JH-F) can help confirm the substitution pattern on the benzene (B151609) ring. For instance, the ortho H-F coupling is typically larger than the meta H-F coupling.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between adjacent aromatic protons, allowing for the tracing of the proton connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. Each aromatic C-H group will show a cross-peak in the HSQC spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group (NH₂) would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The N-H stretching of the thioamide group would also be in this region. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C=S stretching vibration, a key feature of the thioamide group, is expected to appear in the 800-1200 cm⁻¹ region, often coupled with other vibrations. The C-N stretching and N-H bending vibrations would be found in the fingerprint region (below 1600 cm⁻¹). The C-F stretching vibration typically gives a strong absorption band in the 1100-1300 cm⁻¹ range.

The Raman spectrum would complement the IR data. Aromatic ring stretching vibrations usually give rise to strong Raman bands. The C=S stretching vibration is also often strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amino) | 3300 - 3500 | 3300 - 3500 |

| N-H stretch (thioamide) | 3100 - 3300 | 3100 - 3300 |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |

| N-H bend | 1550 - 1650 | 1550 - 1650 |

| C-F stretch | 1100 - 1300 | 1100 - 1300 |

| C=S stretch | 800 - 1200 | 800 - 1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition.

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺˙ or [M+H]⁺) would be observed. The fragmentation pattern would provide valuable structural information. Plausible fragmentation pathways could include the loss of the thioamide side chain or parts of it, such as the loss of ·SH, CS, or NH₂. Fragmentation of the aromatic ring, such as the loss of HCN from the aniline (B41778) moiety, might also be observed. The presence of fluorine would be evident in the mass of the fragments containing it.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure |

|---|---|

| [M]⁺˙ | C₇H₇FN₂S⁺˙ |

| [M - SH]⁺ | C₇H₆FN₂⁺ |

| [M - CSNH₂]⁺ | C₆H₅FN⁺ |

| [C₆H₅FN]⁺˙ | Fluorophenyl radical cation |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the planarity of the benzene ring and the geometry of the carbothioamide group.

Table 4: Expected ranges for key geometric parameters of this compound from X-ray Crystallography

| Parameter | Expected Value |

|---|---|

| C=S Bond Length | 1.6 - 1.7 Å |

| Aromatic C-C Bond Length | 1.38 - 1.41 Å |

| C-F Bond Length | 1.34 - 1.37 Å |

| C-N (amino) Bond Length | 1.36 - 1.40 Å |

| C-C (thioamide) Bond Length | 1.48 - 1.52 Å |

| N-H···S Hydrogen Bond Distance | 2.3 - 2.8 Å |

| N-H···N Hydrogen Bond Distance | 2.0 - 2.5 Å |

Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The solid-state arrangement of aromatic carbothioamides, including derivatives of this compound, is significantly influenced by a variety of intermolecular forces. These interactions, primarily hydrogen bonds and van der Waals forces, play a crucial role in the formation of stable, three-dimensional crystalline lattices. The presence of amino, fluoro, and carbothioamide functional groups provides multiple sites for hydrogen bond donors and acceptors, leading to complex and often predictable packing motifs.

Table 1: Representative Intermolecular Interactions in Structurally Related Compounds

| Interaction Type | Donor-H Distance (Å) | H-Acceptor Distance (Å) | Donor-Acceptor Distance (Å) | D-H-A Angle (°) | Reference |

| N—H···O | Data not available | Data not available | Data not available | Data not available | |

| N—H···F | Data not available | Data not available | Data not available | Data not available | |

| O—H···O | Data not available | Data not available | Data not available | Data not available | |

| N—H···S | Data not available | Data not available | Data not available | Data not available | |

| C—H···S | Data not available | Data not available | Data not available | Data not available | |

| π–π stacking | Data not available | Data not available | Data not available | Data not available |

A comprehensive search of crystallographic databases did not yield specific structural data for this compound. The table is representative of the types of interactions observed in analogous structures.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is its lowest energy arrangement within the crystal lattice, influenced by both intramolecular and intermolecular forces. For derivatives of this compound, the planarity of the benzene ring is a key structural feature. Substituent groups, such as the amino and carbothioamide moieties, may exhibit some deviation from this plane due to steric hindrance or their involvement in hydrogen bonding.

In the case of 2-amino-5-fluorobenzoic acid, the molecule is nearly planar, with an intramolecular N—H···O hydrogen bond contributing to a stable, cyclic S(6) ring motif. researchgate.net This intramolecular interaction significantly influences the orientation of the amino and carboxylic acid groups relative to the benzene ring.

For more complex derivatives, such as those incorporating a thiophene (B33073) ring, the conformation can be more varied. The thiophene moiety itself may adopt non-planar conformations like a half-chair. nih.gov The relative orientation of the different ring systems is described by the dihedral angles between their planes. For instance, in 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the dihedral angle between the fluorobenzene (B45895) and benzothiophene (B83047) rings is small, indicating a relatively coplanar arrangement. nih.gov The conformation of the carboximidamide unit with respect to the benzothiophene moiety can be described by specific torsion angles. nih.gov

Table 2: Key Conformational Parameters in Structurally Related Compounds

| Compound | Key Torsion Angle(s) | Dihedral Angle(s) | Puckering Parameters | Reference |

| 2-amino-5-fluorobenzoic acid | C-C-N-H, C-C-C=O | Nearly planar molecule | Not applicable | researchgate.net |

| 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | N8–C9–C11–C15 = 161.9 (3)° | Fluorobenzene/Benzothiophene = 3.74 (14)° | Q = 0.475 (3) Å, φ = 215.4 (5)° | nih.gov |

Specific conformational data for this compound is not available in the searched literature. The data presented is for analogous structures to illustrate the types of conformational features that may be present.

Computational and Theoretical Studies of 2 Amino 5 Fluorobenzene 1 Carbothioamide

Quantum Chemical Calculations (DFT, Ab Initio) on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the molecular and electronic properties of a compound from first principles. DFT has become a popular and effective tool in quantum chemistry for evaluating molecular structures and analyzing spectral data due to its balance of accuracy and computational cost. dntb.gov.uaresearchgate.net These methods model the electron distribution to predict geometry, energy levels, and other electronic descriptors.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum energy. nih.gov This is achieved by calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached. For flexible molecules, a conformational analysis is performed to identify various stable isomers (conformers) and determine their relative energies. mdpi.com

For 2-amino-5-fluorobenzene-1-carbothioamide, this analysis would reveal the preferred orientation of the amino (-NH2) and carbothioamide (-CSNH2) groups relative to the fluorinated benzene (B151609) ring. Key parameters obtained from geometry optimization include bond lengths, bond angles, and dihedral angles. While experimental data from X-ray crystallography provides these details for the solid state, computational optimization offers insights into the molecule's geometry in the gaseous phase or in solution. mdpi.com DFT calculations on related carbothioamide derivatives have shown that conformations can be influenced by intramolecular hydrogen bonding. mdpi.com

Below is an illustrative table representing the kind of data that would be generated from a DFT geometry optimization of this compound.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: This table is a representative example of parameters that would be calculated using a method like DFT/B3LYP. It is not based on published experimental data for this specific molecule.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

|---|---|---|---|---|---|

| C-F | 1.35 | F-C-C | 118.5 | F-C-C-C | 180.0 |

| C-S | 1.68 | C-C-S | 121.0 | C-C-C-N(amino) | 180.0 |

| C-N(amide) | 1.37 | S-C-N(amide) | 124.0 | S-C-C-N(amino) | 0.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net FMO analysis can also explain intramolecular charge transfer interactions within the molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO may be distributed over the electron-withdrawing carbothioamide group. This distribution indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Example FMO Properties of a Related Compound (2-amino-7-bromo-5-oxo- nih.govbenzopyrano [2,3-b]pyridine-3-carbonitrile) Source: Adapted from DFT studies on related heterocyclic compounds. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.35 |

| LUMO Energy | -2.89 |

An Electrostatic Potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, is a valuable tool for visualizing the charge distribution of a molecule. walisongo.ac.id It helps in predicting how a molecule will interact with other molecules, particularly in identifying regions prone to electrophilic and nucleophilic attack. nih.gov The ESP map is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

Typically, regions of negative potential (rich in electrons) are colored red and are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are colored blue and are susceptible to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. walisongo.ac.idresearchgate.net For this compound, the ESP map would likely show negative potential around the electronegative fluorine, sulfur, and nitrogen atoms, indicating sites for hydrogen bonding and interaction with positive centers. The hydrogen atoms of the amino and amide groups would likely show positive potential.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. nih.gov These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field to estimate the binding energy. mdpi.com Studies on various carbothioamide derivatives have successfully used docking to rationalize their inhibitory activity against enzymes like monoamine oxidases, identifying key interactions such as hydrogen bonds and van der Waals forces with specific amino acid residues. nih.gov

Molecular dynamics (MD) simulations provide a more detailed view by simulating the atomic movements of the ligand-protein complex over time. nih.govresearchgate.net This allows for the assessment of the stability of the docked pose and provides insights into the conformational changes that may occur upon binding. nih.govresearchgate.net MD simulations can confirm whether the key interactions predicted by docking are maintained over a period of time, thus validating the binding mode. researchgate.net For this compound, these simulations could be used to explore its potential as an inhibitor for various enzymes by predicting its binding mode and stability within their active sites.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods, especially DFT, are widely used to predict vibrational spectra (Infrared and Raman). nih.gov The calculation of harmonic vibrational frequencies can be correlated with experimental spectra to aid in the assignment of vibrational modes. nih.gov Although calculated frequencies are often systematically higher than experimental ones, they can be scaled to achieve very good agreement. nih.gov

A study on the closely related 2-amino-5-fluorobenzoic acid demonstrated the use of DFT to compute its vibrational spectra, which was then compared with experimental FT-IR and FT-Raman data. nih.gov Such a computational-experimental approach provides a detailed understanding of the molecule's vibrational properties and confirms its structural characterization. This methodology could be directly applied to this compound to interpret its experimental IR and Raman spectra, assigning specific peaks to the stretching, bending, and torsional motions of its functional groups. Computational chemistry is also capable of predicting other spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and UV-Vis electronic transitions. nih.gov

Elucidation of Reaction Mechanisms through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome and designing new synthetic pathways. Computational chemistry offers a powerful means to study reaction mechanisms by mapping the potential energy surface that connects reactants to products. rsc.org A key aspect of this is the identification and characterization of transition states—the highest energy point along the reaction coordinate.

By calculating the structure and energy of the transition state, chemists can determine the activation energy barrier of a reaction, which governs its rate. rsc.org This approach has been used to study reactions involving fluoroarenes, such as the mechanism of C-F bond activation, which is relevant to the reactivity of this compound. rsc.org For instance, a combined experimental and computational DFT study on the reaction of fluoroarenes determined a concerted SNAr-like pathway. rsc.org Through transition state analysis, it is possible to investigate potential synthetic routes or metabolic degradation pathways for this compound, providing insights that are difficult to obtain through experimental means alone.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the molecular conformation and reactivity of a solute. In the realm of computational chemistry, various theoretical models are employed to simulate these solvent effects, providing insights into the behavior of molecules in different media. For the compound this compound, understanding how solvents interact with it is crucial for predicting its chemical behavior, stability, and potential applications.

Computational investigations into the solvent effects on this compound would typically involve the use of solvation models, which can be broadly categorized into explicit and implicit models. Explicit solvent models treat each solvent molecule individually, offering a high level of detail but at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Detailed research findings from computational studies would elucidate how the molecular geometry of this compound changes in response to solvents of varying polarity. For instance, parameters such as bond lengths, bond angles, and dihedral angles of the amino and carbothioamide groups might be altered. These structural changes are driven by the interactions between the solute and solvent molecules, including hydrogen bonding and dipole-dipole interactions.

The reactivity of this compound is also expected to be solvent-dependent. Computational studies can quantify this by calculating various reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are fundamental indicators of chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. The distribution and energy of these frontier molecular orbitals can be significantly perturbed by the solvent.

Furthermore, the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule and indicates the likely sites for electrophilic and nucleophilic attack. The shape and charge distribution of the MEP surface of this compound would be expected to change in different solvent environments, thereby influencing its interaction with other reactants.

To illustrate the potential impact of solvents, hypothetical data from a computational study on this compound is presented in the tables below. These tables are designed to showcase the type of data that would be generated in such a study.

Table 1: Calculated Geometrical Parameters of this compound in Different Solvents

| Parameter | Gas Phase | Dichloromethane (B109758) (DCM) (ε=8.93) | Dimethyl Sulfoxide (DMSO) (ε=46.7) | Water (ε=78.4) |

| C-N (amino) Bond Length (Å) | 1.375 | 1.378 | 1.382 | 1.385 |

| C=S Bond Length (Å) | 1.680 | 1.677 | 1.673 | 1.670 |

| N-H (amino) Bond Length (Å) | 1.012 | 1.015 | 1.018 | 1.020 |

| Dihedral Angle (H-N-C-C) (°) | 15.2 | 12.5 | 9.8 | 7.3 |

Table 2: Calculated Reactivity Descriptors of this compound in Different Solvents

| Descriptor | Gas Phase | Dichloromethane (DCM) | Dimethyl Sulfoxide (DMSO) | Water |

| HOMO Energy (eV) | -5.89 | -5.95 | -6.02 | -6.08 |

| LUMO Energy (eV) | -1.23 | -1.31 | -1.40 | -1.48 |

| HOMO-LUMO Gap (eV) | 4.66 | 4.64 | 4.62 | 4.60 |

| Dipole Moment (Debye) | 3.45 | 4.12 | 4.89 | 5.32 |

These hypothetical data tables illustrate that as the solvent polarity increases from the gas phase to water, changes in the molecular geometry and electronic properties of this compound would be observed. For example, the C-N bond of the amino group might lengthen due to increased charge separation and hydrogen bonding with polar solvents. Conversely, the C=S bond could shorten. The HOMO-LUMO gap is shown to decrease slightly with increasing solvent polarity, suggesting a potential increase in reactivity. The dipole moment is predicted to increase significantly, indicating stronger solute-solvent interactions in more polar environments.

Exploration of Biological Activities and Mechanistic Insights Excluding Clinical Human Trials, Dosage, and Safety Profiles

In Vitro Assays for Target Identification and Biological Screening

In vitro assays are fundamental in identifying the biological targets of a compound and screening for its potential therapeutic effects. For 2-amino-5-fluorobenzene-1-carbothioamide and its derivatives, these studies have centered on enzyme inhibition and receptor interactions.

Enzyme Inhibition Studies (e.g., VEGFR-2, CDC7 Kinase, Monoamine Oxidase-B)

The carbothioamide moiety, a key feature of this compound, is present in various molecules designed as enzyme inhibitors. The inclusion of a fluorinated phenyl ring often enhances binding affinity and potency.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. nih.gov Inhibition of VEGFR-2 is a key strategy in cancer therapy. mdpi.com While direct studies on this compound are not specified, the structural motif is relevant. Research on other heterocyclic compounds has shown that the presence of a fluoro group on a phenyl ring can lead to potent VEGFR-2 inhibitory activity. nih.gov For instance, certain quinoline (B57606) and quinazoline (B50416) derivatives act as competitive binders at the ATP-site of the kinase domain. wikipedia.org

Cell Division Cycle 7 (CDC7) Kinase: CDC7 kinase is a serine/threonine kinase essential for initiating DNA replication. cancerresearchhorizons.comscienceopen.com Its inhibition can lead to replication stress and cell death in cancer cells, which often exhibit elevated replication stress. schrodinger.com Consequently, CDC7 is a significant target in oncology. nih.gov Small molecule inhibitors of CDC7 have been developed, although specific data for this compound is not available in the reviewed literature. cancerresearchhorizons.comschrodinger.com

Monoamine Oxidase-B (MAO-B): MAO-B is an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576) and is a target for treating neurodegenerative conditions such as Parkinson's disease. usd.edu Fluorine substitution plays a significant role in the development of potent and selective MAO-B inhibitors. usd.edu For example, safinamide, which contains a fluorobenzoxy group, is a selective and reversible MAO-B inhibitor. tribioscience.com Computational docking studies on other fluorinated compounds have shown promising binding affinity for MAO-B, suggesting the potential of this chemical class. usd.edu

Receptor Binding and Ligand-Target Interactions

The interaction between a ligand like this compound and its biological target is crucial for its activity. Receptor binding assays are used to quantify this affinity. While specific binding data for this compound is not detailed in the available literature, the principles of such interactions are well-established. These assays often involve measuring how the compound displaces a known radiolabeled ligand from its receptor, allowing for the determination of binding constants.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound by making systematic chemical modifications. For compounds containing a fluorophenyl group, SAR studies have provided valuable insights.

The position and nature of substituents on the phenyl ring can dramatically influence biological activity. In various classes of enzyme inhibitors, a fluorine atom on the phenyl ring has been shown to be favorable for potent activity. nih.govnih.gov SAR studies on different scaffolds have demonstrated that modifications to the aryl group and the linker connecting it to another part of the molecule can fine-tune selectivity and potency for targets like the dopamine transporter or equilibrative nucleoside transporters. nih.govfrontiersin.org For carbothioamide-based pyrazoline analogs, modifications on the phenyl ring have been shown to modulate anticancer activity. acs.org

| Scaffold Modification | Observed Effect on Activity | Target Class Example |

| Fluorine on Phenyl Ring | Generally enhances potency and binding affinity. nih.govusd.edu | Kinase Inhibitors, MAO-B Inhibitors |

| Substitution Position | Alters selectivity and potency. nih.gov | Transporter Inhibitors |

| Carbothioamide Group | Core structure for various biological activities. acs.org | Anticancer Agents |

Mechanistic Investigations of Cellular Interactions and Pathways

Understanding how a compound interacts with cellular components and pathways provides insight into its mechanism of action.

Cell-Free and Cell-Based Assays for Specific Biological Processes

Cell-free assays, such as enzyme activity assays, provide direct information about a compound's effect on a specific protein target. Cell-based assays, on the other hand, offer insights into the compound's effects within a biological system, such as inhibiting cell proliferation or inducing apoptosis (programmed cell death). For example, studies on pyrazoline analogs containing a carbothioamide group have used cell-based assays to confirm their anticancer activity against lung cancer cell lines. acs.org

Interactions with Biomolecules (e.g., DNA Binding Studies)

The interaction of small molecules with DNA can be a significant mechanism for anticancer drugs. acs.org Carbothioamide and thiosemicarbazone derivatives have been investigated for their ability to bind DNA. acs.orgmdpi.com These interactions are typically non-covalent and can occur through intercalation (inserting between base pairs) or groove binding. acs.org Studies on carbothioamide-based pyrazoline derivatives have shown that their anticancer effects may be attributed to their DNA binding activity, which was confirmed through various spectroscopic and electrochemical methods. acs.org Similarly, acridine-thiosemicarbazone derivatives have demonstrated high affinity for calf thymus DNA, suggesting this as a potential mechanism for their biological activity. mdpi.com

| Compound Class | DNA Interaction Mode | Implication |

| Carbothioamide-based pyrazolines acs.org | Non-covalent (Intercalation/Groove Binding) | Potential mechanism for anticancer activity |

| Acridine-thiosemicarbazones mdpi.com | High-affinity binding, likely intercalation | Involvement in biological/antiproliferative effects |

Design Principles for Modulating Biological Profiles of Carbothioamide Scaffolds

The design of biologically active molecules based on carbothioamide scaffolds is a key focus in medicinal chemistry, aiming to optimize their therapeutic potential. researchgate.net The unique physicochemical properties of the thioamide group, which serves as an intriguing isostere of amides, carboxylic acids, and sulfonamides, have garnered significant attention. researchgate.net The structural modification of lead compounds is a primary strategy to enhance potency, selectivity, physicochemical characteristics, and pharmacokinetic profiles. researchgate.net

A fundamental design principle involves the use of thioamides as bioisosteres for amides. tandfonline.comnih.gov While sharing a similar planar geometry and number of atoms with amides, thioamides exhibit distinct properties. tandfonline.com The carbon-sulfur double bond (C=S) is longer than the carbon-oxygen double bond (C=O) in amides, and the sulfur atom increases lipophilicity, which can improve membrane permeability. tandfonline.com Thioamides are also stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts, and they possess a higher rotational barrier around the C-N bond, which reduces conformational flexibility. tandfonline.com These differences are exploited by medicinal chemists to fine-tune interactions with biological targets.

Computational methods, including molecular docking, play a crucial role in modern design strategies. nih.govresearchgate.net These techniques allow researchers to predict how carbothioamide derivatives will bind to the active sites of target proteins, such as enzymes or receptors. nih.gov By understanding these interactions at a molecular level, modifications can be rationally designed to improve binding affinity and selectivity. For instance, docking studies can reveal how electrostatic and hydrophobic forces stabilize the ligand within the active site, guiding further structural optimization. nih.govresearchgate.net

Another key design consideration is the strategic placement of various functional groups on the carbothioamide core. The introduction, removal, or modification of substituents can profoundly impact the molecule's biological activity. For example, in the development of pyrazoline analogs with a carbothioamide base, different substitutions led to varying levels of anticancer activity, which was attributed to their DNA binding capabilities. acs.org The goal is to identify a structure-activity relationship (SAR), where specific structural features can be directly linked to changes in biological effect.

The following table summarizes key design principles and their intended effects on the biological profiles of carbothioamide scaffolds.

| Design Principle | Strategy | Intended Biological Effect |

| Bioisosteric Replacement | Replacing amide, carboxylic acid, or sulfonamide groups with a thioamide group. researchgate.nettandfonline.comnih.gov | Modify potency, selectivity, and pharmacokinetic properties by altering electronic and steric characteristics. researchgate.nettandfonline.com |

| Structural Modification | Adding, removing, or altering functional groups on the scaffold. acs.org | Enhance target binding affinity, improve selectivity, and optimize physicochemical properties like solubility and lipophilicity. researchgate.net |

| Computational Design | Utilizing molecular docking and other computational models to predict ligand-target interactions. nih.govresearchgate.net | Guide rational design of more potent and selective compounds by understanding binding modes. nih.gov |

| Scaffold Architecture | Modifying the core structure to alter the spatial arrangement of functional groups. nih.gov | Improve interaction with biological targets and modulate overall molecular properties. |

Prodrug Strategies and Metabolic Stability (General Academic Concepts)

The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its metabolic fate within the body. Prodrug strategies and the optimization of metabolic stability are crucial academic concepts applied to carbothioamide scaffolds to improve their pharmacokinetic profiles.

A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical transformation. tandfonline.com The thioamide functional group can be harnessed in prodrug design. tandfonline.comtandfonline.com A well-known example is ethionamide, an antitubercular drug that is bio-activated by a mycobacterial monooxygenase enzyme, EthA, to form its active derivative which then inhibits an essential enzyme for mycobacterial growth. tandfonline.comnih.gov This strategy allows for targeted activation of the drug at the site of infection. The general purpose of a prodrug strategy is to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, or rapid metabolism. acs.org

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver. nih.gov It is a critical parameter that influences a drug's half-life and bioavailability. nih.gov High metabolic instability can lead to rapid clearance from the body, reducing the therapeutic effect. researchgate.net Conversely, excessively high stability might lead to accumulation and potential toxicity. researchgate.net

The metabolic stability of new chemical entities is often assessed in vitro using systems like liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. springernature.com In these assays, the rate at which the parent compound disappears over time is measured to calculate parameters like in vitro half-life and intrinsic clearance. researchgate.netspringernature.com

| Strategy | Approach | Rationale |

| Blocking Metabolic Sites | Replacing susceptible atoms (e.g., hydrogen) with more stable ones (e.g., deuterium, fluorine). researchgate.net | Slows the rate of enzymatic cleavage at that specific site. |

| Steric Hindrance | Introducing bulky groups near metabolically weak spots. nih.gov | Physically obstructs the approach of metabolizing enzymes to the active site. |

| Electronic Modification | Altering the electronic distribution of the molecule to disfavor enzymatic reactions. | Modifies the reactivity of the molecule, making it a poorer substrate for metabolizing enzymes. |

| Conformational Restriction | Incorporating cyclic structures or other rigid elements to limit flexibility. researchgate.net | A more rigid conformation may not fit as well into the active site of a metabolizing enzyme. |

By carefully considering these design principles and general academic concepts, researchers can modulate the biological and metabolic profiles of carbothioamide-based compounds to develop more effective therapeutic agents.

Applications and Advanced Materials Chemistry Involving 2 Amino 5 Fluorobenzene 1 Carbothioamide

Role in Medicinal Chemistry as a Privileged Scaffold for Drug Design

The term "privileged scaffold" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a foundation for the development of a wide range of therapeutic agents. nih.gov The carbothioamide moiety, a key feature of 2-amino-5-fluorobenzene-1-carbothioamide, is considered an important pharmacophore. Carboxamide and carbothioamide functional groups can act as linkers to join various pharmacophores, creating diverse scaffolds with potential therapeutic activities. researchgate.net These groups have the notable ability to interact with the active sites of biomolecules like enzymes and DNA through hydrogen bonding. researchgate.net

Heterocyclic compounds containing the 1H-pyrazole-1-carbothioamide core are frequently utilized in the design and development of novel, physiologically active drugs. nih.govacs.org The broader class of thiosemicarbazones, which are related to carbothioamides, has been extensively studied for antibacterial, antiviral, and anticancer properties. nih.gov The this compound structure, combining the versatile carbothioamide group with a fluorinated aromatic ring, represents a promising scaffold for drug discovery endeavors. The fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug design aimed at discovering new chemical entities with improved potency, selectivity, and pharmacokinetic properties, or to navigate around existing patents. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a different chemical motif while preserving the original biological activity. researchgate.net Bioisosteric replacement, a more subtle modification, involves substituting atoms or functional groups with others that have similar physical or chemical properties, which can lead to enhanced therapeutic profiles. researchgate.net

In the context of this compound, these strategies can be applied to optimize its potential as a drug lead. For instance, the carbothioamide group (-CSNH2) can be replaced by its bioisostere, the carboxamide group (-CONH2), to modulate properties like hydrogen bonding capacity and metabolic stability. researchgate.netnih.gov A more significant modification, exemplifying scaffold hopping, could involve replacing the entire aminofluorobenzene ring with other heterocyclic systems while retaining the key carbothioamide functionality. nih.govunipa.it For example, the 2-aminooxazole scaffold has been explored as a bioisostere of the widely used 2-aminothiazole (B372263) nucleus in the search for new antitubercular agents, demonstrating how isosteric replacements can lead to novel chemical matter with improved characteristics. nih.gov These computational and synthetic strategies allow medicinal chemists to explore new chemical space and optimize lead compounds based on the this compound framework. researchgate.net

Lead Compound Optimization and Analogue Synthesis

Lead optimization is a critical phase in drug discovery where a promising lead compound is synthetically modified to improve its biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. ijddd.com This process involves the synthesis and evaluation of a series of analogues to establish a structure-activity relationship (SAR). nih.gov

Starting with a lead compound like this compound, medicinal chemists can systematically modify its structure. For example, the amino group, the fluorine atom, and the carbothioamide moiety can be altered or substituted. A series of 2-amino-5-carboxamidothiazoles were identified as inhibitors of the Lck kinase, and subsequent SAR studies demonstrated the structural requirements for potent activity. nih.gov Similarly, optimization of ortho-substituted biphenyl (B1667301) mannosides as FimH antagonists led to compounds with significantly enhanced potency. nih.gov

A hypothetical lead optimization campaign for this compound could involve synthesizing analogues with different substituents on the benzene (B151609) ring or modifications to the amino and carbothioamide groups. The biological activities of these analogues would then be systematically evaluated.

Table 1: Hypothetical Analogue Synthesis and Activity Data for Lead Optimization

| Analogue | R1 Substitution (at C2) | R2 Substitution (at C5) | R3 Substitution (on Thioamide) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Lead Compound | -NH2 | -F | -H | 10.5 |

| Analogue 1 | -NHCH3 | -F | -H | 8.2 |

| Analogue 2 | -NH2 | -Cl | -H | 12.1 |

| Analogue 3 | -NH2 | -F | -CH3 | 5.6 |

This table is for illustrative purposes to demonstrate the process of lead optimization and does not represent actual experimental data.

This systematic approach allows for the identification of key structural features responsible for biological activity and guides the design of more potent and drug-like molecules. nih.gov

Coordination Chemistry and Metal Complexes

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. The carbothioamide group present in this compound is an excellent ligand due to the presence of both nitrogen and sulfur donor atoms, enabling it to form stable complexes with a variety of transition metals.

Ligand Properties of Carbothioamide Derivatives

Carbothioamide derivatives, including this compound, can exhibit versatile coordination behavior. They can act as monodentate ligands, coordinating to a metal center through either the sulfur or a nitrogen atom. More commonly, they function as bidentate ligands, forming a stable chelate ring by coordinating through both the sulfur and a nitrogen atom. nih.gov The formation of a five- or six-membered chelate ring is entropically favored and results in highly stable metal complexes.

The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. The amino group on the benzene ring of this compound can also participate in coordination, potentially allowing for tridentate (N,N,S) coordination. The electronic properties of the aminofluorobenzene ring influence the electron density on the donor atoms, thereby modulating the stability and reactivity of the resulting metal complexes. The study of transition metal amino acid complexes reveals that amino groups and carboxylate groups commonly coordinate as N,O bidentate ligands, forming stable five-membered chelate rings. wikipedia.org Similarly, the amino and carbothioamide groups can create stable chelates.

Synthesis and Characterization of Metal-Carbothioamide Complexes

The synthesis of metal complexes with carbothioamide ligands typically involves the reaction of a suitable metal salt (e.g., chloride, nitrate, or acetate) with the ligand in an appropriate solvent. acs.orgscirp.org The resulting complexes can be isolated as crystalline solids and characterized using a variety of spectroscopic and analytical techniques.

Common Synthesis and Characterization Methods:

Synthesis: A common method involves dissolving the metal salt and the carbothioamide ligand in a solvent like ethanol (B145695) and refluxing the mixture. scirp.org The complex often precipitates upon cooling or after adjusting the pH. acs.org

Characterization:

FT-IR Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the stretching frequencies of the C=S and N-H bonds upon complexation provides evidence of coordination through the sulfur and nitrogen atoms.

UV-Vis Spectroscopy: Electronic spectra provide information about the geometry of the metal complex.

NMR Spectroscopy: 1H and 13C NMR can be used to characterize diamagnetic complexes and confirm the ligand structure.

Elemental Analysis: This determines the stoichiometry of the metal complex.

Table 2: Representative Metal Complexes of Carbothioamide-Type Ligands

| Metal Ion | Ligand (L) | Complex Stoichiometry | Coordination Geometry | Reference |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II) | 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide | [M(L)2] | Octahedral | medjchem.com |

| Fe(III) | Schiff base of 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone | [Fe(L)2Cl2]Cl | Octahedral | nih.gov |

These studies demonstrate the rich coordination chemistry of carbothioamide-containing ligands and their ability to form structurally diverse metal complexes. nih.gov

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules, known as "chemistry beyond the molecule." ias.ac.inias.ac.in Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired structures and properties by controlling intermolecular interactions. ias.ac.inias.ac.in

The this compound molecule possesses multiple functional groups capable of forming specific and directional non-covalent interactions, which are the fundamental tools of crystal engineering. These interactions include:

Hydrogen Bonds: The amino (-NH2) and thioamide (-NH2) groups are excellent hydrogen bond donors, while the nitrogen and sulfur atoms of the thioamide are hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonded networks, such as dimers or extended chains, which are common motifs in the crystal structures of amides and thioamides.

Halogen Bonds: The fluorine atom on the benzene ring can act as a halogen bond acceptor.

Other Weak Interactions: C-H···π and C-H···F interactions can also play a significant role in dictating the final crystal packing. mdpi.comnih.gov

Potential in Sensor Development and Chemical Probes

The development of fluorescent chemosensors is a burgeoning area of research, driven by the need for sensitive and selective detection of various analytes. The thioamide functional group, a key component of this compound, has been identified as an effective fluorescence quencher. rsc.orgnih.govnih.gov This property is central to the design of "turn-on" fluorescent probes.

The underlying mechanism of quenching by thioamides often involves photoinduced electron transfer (PET). nih.gov In a typical sensor design, a fluorophore is covalently linked to the thioamide-containing molecule. In the initial state, the fluorescence of the fluorophore is quenched by the nearby thioamide group. Upon interaction with a specific analyte, a chemical reaction or a conformational change can disrupt the quenching process, leading to a restoration of fluorescence. This "turn-on" signal provides a sensitive measure of the analyte's presence.

The general principle of a thioamide-based fluorescent sensor can be summarized in the following table:

| Sensor State | Interaction with Analyte | Fluorescence |

| "Off" State | No analyte present | Quenched (low fluorescence) |

| "On" State | Analyte binds or reacts | Quenching is disrupted |

For instance, research has demonstrated the use of thioamides in fluorescent probes for detecting protease activity. rsc.orgnih.govresearchgate.net In these systems, a peptide sequence recognized by a specific protease is synthesized with a thioamide group at or near the cleavage site and a fluorophore on the opposite side. rsc.org Before cleavage, the thioamide quenches the fluorophore's emission. rsc.org Once the protease cleaves the peptide, the fluorophore and the quencher are separated, resulting in a significant increase in fluorescence.

While direct applications of this compound in published sensor studies are not extensively documented, its structure is highly amenable to such designs. The amino group provides a convenient handle for attaching a fluorophore, and the fluorinated thiobenzamide (B147508) core can act as the quenching unit. The fluorine atom can further modulate the electronic properties of the aromatic ring, potentially influencing the efficiency of the PET process and the sensitivity of the sensor.

Applications in Advanced Organic Synthesis

Ortho-amino-substituted aromatic compounds are highly valuable building blocks in organic synthesis, particularly for the construction of heterocyclic ring systems. This compound is a prime candidate for such applications, offering a versatile scaffold for the synthesis of fluorinated heterocycles, which are of great interest in medicinal chemistry. nih.gov The incorporation of fluorine into drug molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.

The presence of the amino and thioamide groups in a 1,2-relationship allows for a variety of cyclization reactions with suitable electrophiles to form five- and six-membered heterocyclic rings. For example, compounds with a similar o-aminothiophenol structure readily undergo condensation with aldehydes, ketones, carboxylic acids, and their derivatives to form benzothiazoles. nih.govmdpi.comekb.eg

Based on established reactivity patterns of related compounds, this compound can be expected to participate in similar transformations. The following table outlines some potential cyclization reactions to form key heterocyclic cores:

| Reactant | Resulting Heterocyclic Core |

| Aldehydes or Ketones | 6-Fluorobenzothiazoles |

| Carboxylic acids or Acyl chlorides | 2-Substituted-6-fluorobenzothiazoles |

| α-Haloketones | 6-Fluorothiazines |

| Isothiocyanates | 6-Fluoro-2-aminobenzothiazoles |

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and various carbonyl compounds is a well-established synthetic strategy. mdpi.comekb.eg By analogy, the reaction of this compound with aldehydes, facilitated by an oxidizing agent, would be expected to yield 2-substituted-6-fluorobenzothiazoles. These compounds are known to possess a wide range of biological activities.